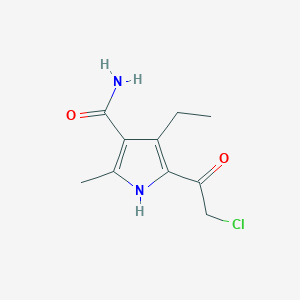
5-(2-Chloroacetyl)-4-ethyl-2-methyl-1H-pyrrole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Chloroacetyl)-4-ethyl-2-methyl-1H-pyrrole-3-carboxamide is a synthetic organic compound that belongs to the class of chloroacetamide derivatives. These compounds are known for their diverse biological activities and are often used in various scientific research applications, including medicinal chemistry and agricultural chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloroacetyl)-4-ethyl-2-methyl-1H-pyrrole-3-carboxamide typically involves the formation of Schiff bases followed by chloroacetylation of imines . The process begins with the condensation of an appropriate amine with an aldehyde or ketone to form a Schiff base. This intermediate is then reacted with chloroacetyl chloride under controlled conditions to yield the desired chloroacetamide derivative .
Industrial Production Methods
Industrial production methods for chloroacetamide derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
化学反応の分析
Types of Reactions
5-(2-Chloroacetyl)-4-ethyl-2-methyl-1H-pyrrole-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups present.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amide, while oxidation can produce carboxylic acids or ketones .
科学的研究の応用
5-(2-Chloroacetyl)-4-ethyl-2-methyl-1H-pyrrole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents, particularly as antimicrobial and anticancer compounds.
Agricultural Chemistry: The compound is explored for its herbicidal activity, targeting specific enzymes in weeds.
Biological Studies: It serves as a tool for studying enzyme inhibition and protein interactions in various biological systems.
作用機序
The mechanism of action of 5-(2-Chloroacetyl)-4-ethyl-2-methyl-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function . This interaction can disrupt essential biological pathways, resulting in the compound’s biological activity .
類似化合物との比較
Similar Compounds
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrrole ring, which can influence its biological activity and selectivity compared to other chloroacetamide derivatives .
特性
IUPAC Name |
5-(2-chloroacetyl)-4-ethyl-2-methyl-1H-pyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-3-6-8(10(12)15)5(2)13-9(6)7(14)4-11/h13H,3-4H2,1-2H3,(H2,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXLMBOAYNMBKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=C1C(=O)N)C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














